1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone
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Overview
Description
1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a trifluoromethyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties to the molecule .
Preparation Methods
The synthesis of 1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone typically involves the reaction of 2-(trifluoromethyl)benzo[d]thiazole with ethanone under specific conditions. One common method includes the use of a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF). The reaction is often carried out at low temperatures to ensure high yield and purity .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and improved efficiency. These methods are designed to meet the demands of large-scale production while maintaining the quality of the final product .
Chemical Reactions Analysis
1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes .
Comparison with Similar Compounds
1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications .
Properties
CAS No. |
1784821-39-1 |
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Molecular Formula |
C10H6F3NOS |
Molecular Weight |
245.22 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)-1,3-benzothiazol-5-yl]ethanone |
InChI |
InChI=1S/C10H6F3NOS/c1-5(15)6-2-3-8-7(4-6)14-9(16-8)10(11,12)13/h2-4H,1H3 |
InChI Key |
KOTLLFZVZBIPAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
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